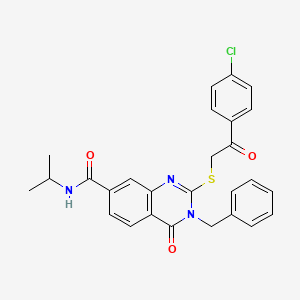

3-苄基-2-((2-(4-氯苯基)-2-氧代乙基)硫代)-N-异丙基-4-氧代-3,4-二氢喹唑啉-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

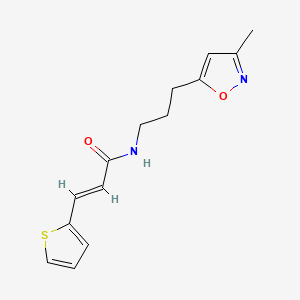

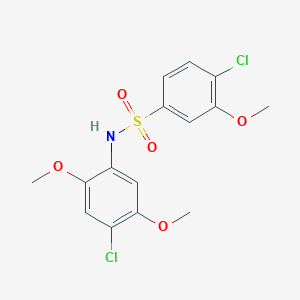

This compound is a derivative of quinazolinone , which is a type of nitrogen-containing heterocycle. Quinazolinones and their derivatives have been found to exhibit a wide range of biopharmaceutical activities .

Molecular Structure Analysis

The compound contains a quinazolinone core, which is a bicyclic system containing two nitrogen atoms. It also has various functional groups attached to it, including a benzyl group, a thioether group, and a carboxamide group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For instance, the thioether group might be susceptible to oxidation, and the carboxamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

As a quinazolinone derivative, this compound is likely to be a solid at room temperature. Its solubility in water and other solvents would depend on the specific functional groups present in its structure .科学研究应用

Antimicrobial Activity

Quinazolinone and quinazoline derivatives have been found to exhibit significant antimicrobial activity . They have been tested against both Gram-negative and Gram-positive bacteria .

Antifungal Activity

These compounds have also shown promising antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

Antiviral Activity

Quinazolinone and quinazoline derivatives have demonstrated antiviral activities . This suggests their potential use in the treatment of viral infections .

Anti-Inflammatory Activity

These compounds have been found to possess anti-inflammatory properties . This makes them potential therapeutic agents for conditions associated with inflammation .

Anticancer Activity

Quinazolinone and quinazoline derivatives have shown anticancer activities . They could be used in the development of new anticancer drugs .

Anticonvulsant Activity

These compounds have demonstrated anticonvulsant activities . This suggests their potential use in the treatment of conditions like epilepsy .

Anti-Parkinsonism Activity

Quinazolinone and quinazoline derivatives have shown potential in the treatment of Parkinson’s disease .

Analgesic Activity

These compounds have been found to possess analgesic properties . This makes them potential therapeutic agents for conditions associated with pain .

作用机制

Target of Action

Similar compounds with quinazoline and imidazole moieties have been reported to exhibit a broad range of biological activities . Therefore, it’s plausible that this compound may interact with multiple targets, depending on its specific structure and functional groups.

Mode of Action

Compounds with similar structures have been reported to inhibit cyclooxygenase (cox) enzymes, which play a key role in inflammation . This suggests that the compound might interact with its targets to induce changes in their function, potentially leading to anti-inflammatory effects.

Biochemical Pathways

The compound may affect various biochemical pathways, given the broad range of activities associated with quinazoline and imidazole derivatives . For instance, if the compound acts as a COX inhibitor, it could affect the arachidonic acid pathway, leading to reduced production of prostaglandins and other inflammatory mediators .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as a COX inhibitor, it could potentially reduce inflammation by decreasing the production of inflammatory mediators .

安全和危害

属性

IUPAC Name |

3-benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClN3O3S/c1-17(2)29-25(33)20-10-13-22-23(14-20)30-27(31(26(22)34)15-18-6-4-3-5-7-18)35-16-24(32)19-8-11-21(28)12-9-19/h3-14,17H,15-16H2,1-2H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVZBRJRWSVZII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(3-carbazol-9-yl-2-hydroxypropyl)-methylsulfonylamino]phenyl]acetamide](/img/structure/B2856985.png)

![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2856989.png)

![[3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride](/img/structure/B2856990.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(ethylthio)benzamide](/img/structure/B2856991.png)

![Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2856993.png)